
Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with allyl groups and a hydroxyl group, and the carboxyl group is esterified with ethanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester typically involves the esterification of 3,5-diallyl-4-hydroxybenzoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products Formed
Oxidation: Epoxides or diols from the oxidation of allyl groups.
Reduction: Alcohols from the reduction of the ester group.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
科学的研究の応用
Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers and as an intermediate in the manufacture of various chemicals.
作用機序
The mechanism of action of benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The allyl groups may also participate in covalent bonding with biological molecules, enhancing its bioactivity.
類似化合物との比較
Similar Compounds
Benzoic acid, 4-hydroxy-3,5-dimethyl-, ethyl ester: Similar structure but with methyl groups instead of allyl groups.
Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester: Contains a methoxy group instead of allyl groups.
Benzoic acid, 3,4,5-trihydroxy-: Contains additional hydroxyl groups.
Uniqueness
Benzoic acid, 3,5-diallyl-4-hydroxy-, ethyl ester is unique due to the presence of allyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of hydroxyl, ester, and allyl functionalities makes it a versatile compound for various applications.
特性
CAS番号 |
100311-34-0 |
|---|---|
分子式 |
C15H18O3 |
分子量 |
246.30 g/mol |
IUPAC名 |
ethyl 4-hydroxy-3,5-bis(prop-2-enyl)benzoate |
InChI |
InChI=1S/C15H18O3/c1-4-7-11-9-13(15(17)18-6-3)10-12(8-5-2)14(11)16/h4-5,9-10,16H,1-2,6-8H2,3H3 |
InChIキー |
JOUJVFQMMSBQQO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C(=C1)CC=C)O)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


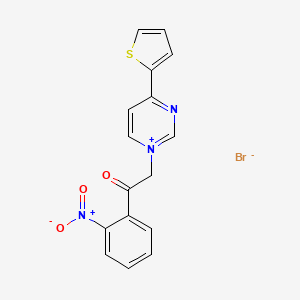
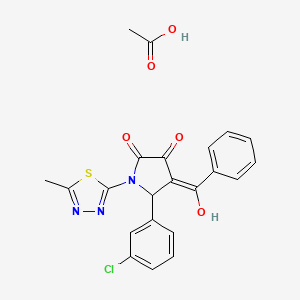
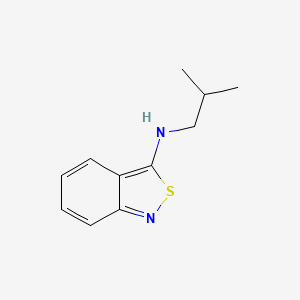
![5-[(2,3-Dihydro-1H-inden-5-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12009914.png)
![N-(2,4-dimethylphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12009925.png)

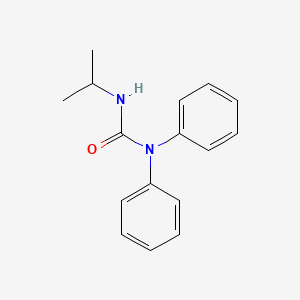

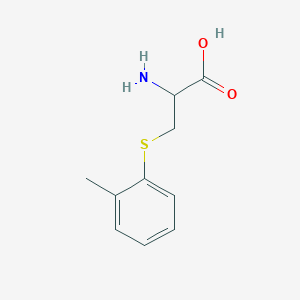
![N'-((E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene)-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12009982.png)
![N-ethyl-2-[2-(2-fluorophenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12009983.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-](/img/structure/B12009985.png)

![Benzyl 2-(3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12009993.png)
